

Application Notes and Protocols: Determination of IC50 of GSK1904529A in Cancer Cell Lines

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Compound of Interest

Compound Name: GSK1904529A

Cat. No.: B1684703

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Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK1904529A is a potent and selective, orally active, ATP-competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers, including sarcomas, multiple myeloma, and various solid tumors.[2][3][4] **GSK1904529A** has demonstrated significant anti-tumor activity by inhibiting IGF-1R and IR autophosphorylation and downstream signaling, which leads to cell cycle arrest.[2][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **GSK1904529A** in various cancer cell lines, a critical step in preclinical drug evaluation.

Mechanism of Action

GSK1904529A selectively inhibits IGF-1R and IR with IC50 values of 27 nM and 25 nM, respectively, in cell-free kinase assays.[2][5][6][7][8] The binding of ligands such as IGF-1 and IGF-2 to IGF-1R triggers a conformational change in the receptor, leading to autophosphorylation of its tyrosine kinase domain. This activation initiates downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation, survival, and motility.[2][3] **GSK1904529A** competitively binds to the ATP-binding site of the IGF-1R and IR kinase domains, preventing their phosphorylation and subsequent activation of downstream

signaling molecules like IRS-1, AKT, and ERK.[1][5] This blockade of signal transduction ultimately results in the inhibition of tumor cell proliferation and induction of apoptosis.[3][9]

Data Presentation: IC50 Values of GSK1904529A in Cancer Cell Lines

The anti-proliferative activity of **GSK1904529A** has been evaluated across a panel of cancer cell lines, with IC50 values ranging from 35 nM to over 30 μ M.[1] Notably, Ewing's sarcoma and multiple myeloma cell lines have shown the greatest sensitivity to the compound.[2][4]

Cell Line	Cancer Type	IC50 (nmol/L)	Reference
TC-71	Ewing's Sarcoma	35	[5]
SK-N-MC	Ewing's Sarcoma Family	43	[5]
SK-ES-1	Ewing's Sarcoma	61	[5]
RD-ES	Ewing's Sarcoma	62	[5]
NCI-H929	Multiple Myeloma	<200	[2]
MOLP-8	Multiple Myeloma	<200	[2]
LP-1	Multiple Myeloma	<200	[2]
KMS-12-BM	Multiple Myeloma	<200	[2]
COLO 205	Colon Carcinoma	100-200	[2]
HT-29	Colon Carcinoma	100-200	[2]
MCF-7	Breast Cancer	100-200	[2]
T47D	Breast Cancer	100-200	[2]
NIH-3T3/LISN	Fibroblast (IGF-I dependent)	60	[2][5]
Saos-2	Osteosarcoma	nM concentrations	[10]
MG-63	Osteosarcoma	nM concentrations	[10]

Experimental Protocols

Two common and reliable methods for determining the IC₅₀ of a compound in cancer cell lines are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

- Cancer cell lines of interest
- Complete culture medium
- **GSK1904529A** (stock solution in DMSO)
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
- Microplate reader

Protocol:

- Cell Seeding:
 - Harvest and count cells from the logarithmic growth phase.
 - Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium.[\[11\]](#)

- Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
[\[11\]](#)
- Compound Treatment:
 - Prepare serial dilutions of **GSK1904529A** in complete culture medium from the stock solution.
 - Remove the medium from the wells and add 100 µL of the **GSK1904529A** dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[\[5\]](#)
- MTT Addition and Incubation:
 - After the incubation period, add 20 µL of MTT solution to each well.[\[11\]](#)
 - Incubate the plate for an additional 4 hours at 37°C.[\[11\]](#)
- Formazan Solubilization and Measurement:
 - Carefully remove the medium containing MTT from each well.
 - Add 150 µL of DMSO to each well to dissolve the formazan crystals.[\[11\]](#)
 - Shake the plate gently on a shaker for 10 minutes to ensure complete solubilization.[\[11\]](#)
 - Measure the absorbance at 490 nm or 570 nm using a microplate reader.[\[11\]](#)
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the **GSK1904529A** concentration.

- Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism.[12]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

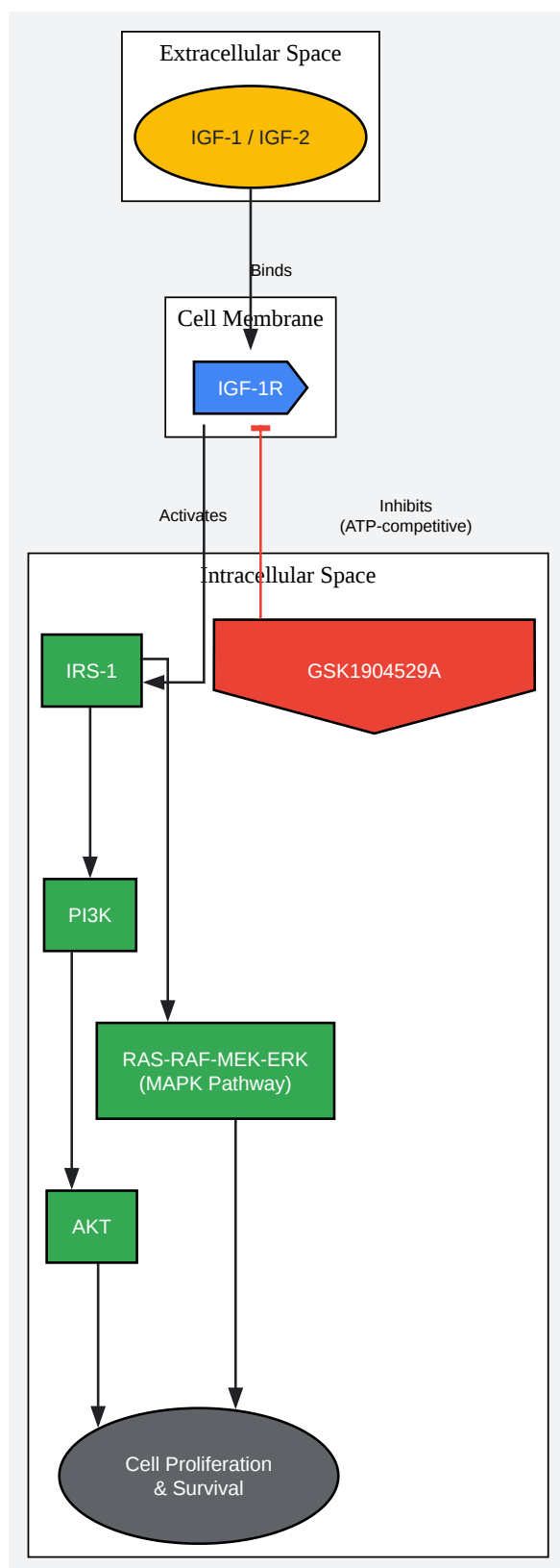
- Cancer cell lines of interest
- Complete culture medium
- **GSK1904529A** (stock solution in DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent
- Luminometer

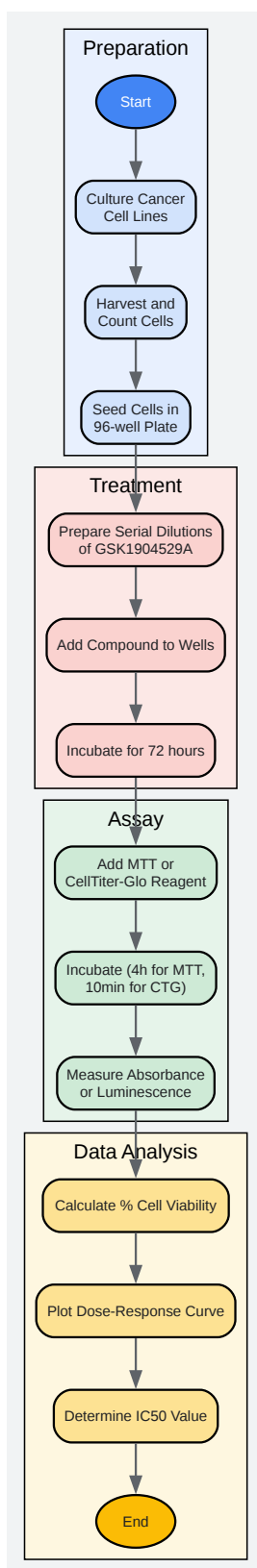
Protocol:

- Cell Seeding:
 - Follow the same cell seeding protocol as for the MTT assay, using opaque-walled 96-well plates suitable for luminescence measurements.
- Compound Treatment:
 - Follow the same compound treatment protocol as for the MTT assay.
 - Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
- Lysis and Signal Generation:
 - Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[\[13\]](#)
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[\[13\]](#)[\[14\]](#)
- Signal Stabilization and Measurement:
 - Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[\[13\]](#)[\[14\]](#)
 - Record the luminescence using a luminometer.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the control.
 - Plot the data and determine the IC50 value as described for the MTT assay.[\[15\]](#)

Mandatory Visualizations





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